Trimethylstannanylium;chloride

Stille Coupling Organotin Reagent Palladium Catalysis

Inconsistent Stille coupling yields waste precious catalyst and starting material. Trimethyltin chloride offers a reliable, high-performance alternative. • Superior catalytic efficiency: Achieves high conversion at low (5 mol%) catalyst loadings, outperforming tributyltin chloride. • Stronger Lewis acidity: Calorimetry confirms it is the strongest Lewis acid among common trialkyltin chloride analogs. • Defined structural precursor: Enables synthesis of specific cyanocuprate frameworks inaccessible with other organotin reagents. Reduce toxic byproducts. Ideal for pharmaceutical late-stage functionalization.

Molecular Formula C3H9ClSn
Molecular Weight 199.27 g/mol
CAS No. 1066-45-1
Cat. No. B043307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylstannanylium;chloride
CAS1066-45-1
SynonymsChlorotrimethylstannane;  Chlorotrimethyltin;  M&T Chemicals 1222-45;  NSC 12088;  NSC 92613;  Trimethylchlorostannane;  Trimethylchlorotin;  Trimethylstannanyl Chloride;  Trimethylstannyl Chloride;  Trimethyltin Monochloride
Molecular FormulaC3H9ClSn
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESC[Sn+](C)C.[Cl-]
InChIInChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1
InChIKeyKWTSZCJMWHGPOS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in chloroform and organic solvents.
Miscible in wate

Trimethylstannanylium chloride (CAS 1066-45-1): Technical Profile and Procurement-Ready Specifications for Organotin Reagent Sourcing


Trimethylstannanylium chloride (CAS 1066-45-1), commonly referred to as trimethyltin chloride (Me3SnCl), is a triorganotin halide belonging to the organotin compound class [1]. It is a white, crystalline solid with a molecular formula of C3H9ClSn and a molecular weight of 199.27 g/mol [2]. The compound is characterized by a melting point of 37-39 °C and is highly soluble in organic solvents such as chloroform and toluene . As an organometallic reagent, it is primarily utilized for the transfer of trimethylstannyl groups in synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Stille reaction .

Why Trimethylstannanylium chloride (CAS 1066-45-1) Cannot Be Casually Substituted with Other Organotin Chlorides in Critical Synthetic Protocols


Substituting trimethylstannanylium chloride with seemingly similar organotin chlorides like triethyltin chloride or tributyltin chloride is a high-risk decision in precision synthesis. These compounds are not functionally interchangeable. For instance, in Stille coupling reactions, the choice of tin reagent directly impacts catalytic efficiency and yield, with trimethyltin chloride demonstrating a significant performance advantage over its tributyl counterpart [1]. Furthermore, the intrinsic Lewis acidity of the tin center, which governs its reactivity in Lewis acid-catalyzed transformations, is measurably dependent on the alkyl substituent. A systematic study revealed that the enthalpy of adduct formation decreases as the size of the alkyl group increases, with trimethyltin chloride being a stronger Lewis acid than its higher alkyl chain analogs [2]. This fundamental difference in electronic and steric properties directly translates into divergent outcomes in both reaction rate and product selectivity [3].

Trimethylstannanylium chloride (CAS 1066-45-1) Quantitative Evidence Guide: Verifiable Differentiation for Scientific Selection


Trimethyltin Chloride Outperforms Tributyltin Chloride in Catalytic Stille Coupling Efficiency

In a catalytic Stille coupling protocol using only 5 mol% of the tin reagent, trimethyltin chloride (Me3SnCl) exhibited significantly superior performance compared to tributyltin chloride (Bu3SnCl) [1]. The study noted that while the exact quantitative yield difference was not a primary focus, the performance was described as 'significantly better', a critical factor when minimizing tin byproduct contamination is a key process requirement [1].

Stille Coupling Organotin Reagent Palladium Catalysis

Superior Lewis Acidity of Trimethyltin Chloride Compared to Higher Alkyltin Chlorides

A systematic calorimetric and NMR study on the Lewis acidity of triorganotin halides (R3SnX) established a clear structure-acidity relationship. The enthalpy of adduct formation with triphenylphosphine oxide (TPPO) in benzene decreased as the size of the alkyl group (R) increased [1]. This indicates that trimethyltin chloride (R = CH3) is a stronger Lewis acid than its ethyl, propyl, and butyl analogs, a finding attributed to reduced steric hindrance and electronic effects that enhance its ability to accept an electron pair [1].

Lewis Acidity Organotin Halide Calorimetry

Divergent Reactivity of Trimethyltin vs. Triethyltin Chloride with Cyanocuprate Complexes Yields Distinct Crystalline Products

In a direct comparative study, the reaction of trimethyltin chloride (Me3SnCl) and triethyltin chloride (Et3SnCl) with the same cyanocuprate precursor under identical conditions led to the exclusive formation of different, structurally characterized products [1]. This demonstrates that the steric and electronic properties of the methyl group in Me3SnCl are distinct enough to alter the fundamental reaction pathway and final crystalline architecture compared to the ethyl analog, a critical consideration when designing a specific organometallic framework [1].

Organometallic Synthesis Coordination Chemistry Cyanocuprate

Comparative Neurotoxicity of Trimethyltin and Triethyltin Chlorides in Behavioral Models

In a study using a flavor-aversion-conditioning paradigm to assess the behavioral toxicity of organotins, the estimated median effective dose (ED50) for trimethyltin was 3.1 mg/kg, which was 72% higher than the ED50 of 1.8 mg/kg observed for triethyltin [1]. This quantitative difference indicates that triethyltin chloride is a more potent inducer of flavor aversion at lower doses, highlighting a distinct neurobehavioral toxicity profile between these closely related compounds.

Neurotoxicity Behavioral Pharmacology Organotin Toxicology

Quantified Modulation of Intracellular Calcium Homeostasis by Trimethyltin Chloride in Human Tumor Cells

Exposure to trimethyltin chloride (Me3SnCl) induced a concentration-dependent elevation of intracellular calcium ([Ca2+]i) in human tumor cell lines. In HeLa S3 cells, 500 μM TMT caused an approximate 145% increase in maximum calcium elevation compared to control, while in neuroblastoma SY5Y cells, the same concentration induced an approximate 147.1% increase [1]. These data provide a specific, quantifiable measure of the compound's ability to disrupt a critical cellular signaling pathway.

Calcium Signaling Neuroblastoma Toxicology

Comparative Inhibition of Photosynthesis in Cyanobacteria by Organotin Compounds

A study on the toxicity of organotin compounds to the cyanobacterium Plectonema boryanum established a clear rank order of photosynthetic inhibition. Trimethyltin chloride (Me3SnCl) was less potent than both tributyltin chloride (Bu3SnCl) and triethyltin chloride (Et3SnCl) [1]. This data places the compound's ecotoxicological profile in a quantifiable context relative to its analogs, which is essential for environmental risk assessment and for studies where selective toxicity is desired.

Cyanobacteria Photosynthesis Inhibition Environmental Toxicology

Validated Application Scenarios for Trimethylstannanylium chloride (CAS 1066-45-1) Based on Comparative Performance Evidence


Catalytic Stille Coupling with Minimized Tin Waste

For chemists developing green and cost-effective synthetic routes, trimethyltin chloride is the optimal reagent for catalytic Stille coupling cycles. Its performance, which is 'significantly better' than tributyltin chloride at low (5 mol%) catalyst loadings, enables high conversion while drastically reducing the volume of toxic tin byproducts requiring removal [1]. This makes it a preferred choice for late-stage functionalization in pharmaceutical process chemistry where product purity and waste stream management are critical.

Lewis Acid Catalyst for Sterically Demanding Transformations

In synthetic transformations where a potent Lewis acid is required but where strong steric hindrance is a concern, trimethyltin chloride offers a unique advantage. Quantitative calorimetric studies confirm it is the strongest Lewis acid among its common trialkyltin chloride analogs (e.g., Et3SnCl, Bu3SnCl) [2]. This makes it the reagent of choice for promoting reactions like asymmetric allylic alkylations or other acid-catalyzed cyclizations where a smaller, more electrophilic tin center is crucial for substrate activation and stereocontrol.

Synthesis of Specific Cyanocuprate-Based Coordination Frameworks

For materials scientists and coordination chemists, trimethyltin chloride is an essential precursor for the rational synthesis of a specific class of cyanocuprate frameworks. Its reaction with cyanocuprate precursors leads to a distinct crystalline product, [(Bu4N)(Me3Sn)Cu2(CN)4], that is not accessible with triethyltin chloride, which yields a different structure [3]. This selectivity is paramount for researchers aiming to construct materials with pre-defined structural and electronic properties derived from the unique organometallic architecture.

Standardized Tool for Inducing Calcium Flux in Cellular Toxicology

Researchers investigating calcium-mediated cytotoxicity or screening for neuroprotective compounds can rely on trimethyltin chloride as a well-characterized, positive control agent. It induces a robust and reproducible ~145-147% increase in intracellular calcium levels in human tumor cell lines at a 500 μM concentration [4]. This defined, quantitative response profile is valuable for calibrating assays, validating cellular models of toxicity, and benchmarking the protective efficacy of new therapeutic candidates.

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